molecular formula C16H22N2O3 B1449385 tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate CAS No. 2173090-55-4

tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate

Cat. No. B1449385
CAS RN: 2173090-55-4
M. Wt: 290.36 g/mol
InChI Key: UODBUTDAIXVPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . It is also available for purchase and can be used for custom synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C16H22N2O3 . The InChI code is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)12-16-8-11(15)9-17-12/h8-10H,4-7H2,1-3H3 .

Scientific Research Applications

Intermediate in Organic Synthesis

“tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” can serve as an intermediate in the synthesis of several novel organic compounds . It can be used to produce amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

Compounds derived from “tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” have shown a wide spectrum of biological activities . These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Drug Discovery

The incorporation of the piperazine ring, which is present in “tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate”, is considered an important synthetic strategy in the field of drug discovery . This is due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

X-ray Diffraction Studies

This compound can be used in X-ray diffraction studies . The structures of the derivatives of “tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” were confirmed by single crystal X-ray diffraction analysis .

Biological Evaluation

The antibacterial and antifungal activities of the derivatives of “tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate” have been studied against several microorganisms . They were found to be moderately active .

Safety And Hazards

This compound may cause skin irritation, be harmful if swallowed or in contact with skin, and may cause respiratory irritation . It is recommended to handle with care, wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-8-6-13(7-9-18)14-5-4-12(11-19)10-17-14/h4-5,10-11,13H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODBUTDAIXVPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.